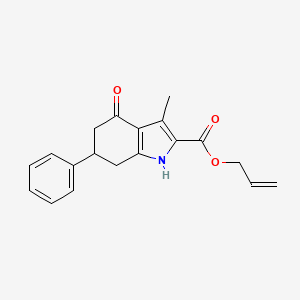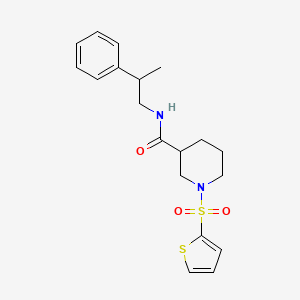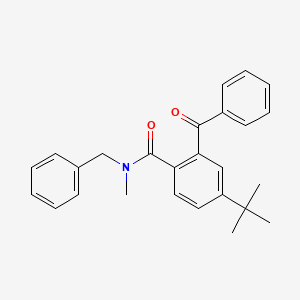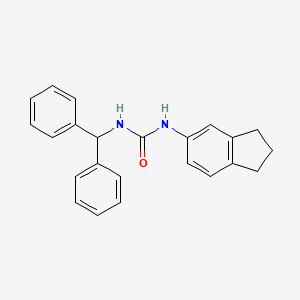![molecular formula C23H16N2O6 B4839503 2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4839503.png)
2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While specific literature on the direct synthesis of this compound was not found, research on related structures provides insights into potential synthetic routes. For instance, the synthesis of structurally related compounds involves reactions like the Stobbe condensation, which might be applicable to the synthesis of our compound by modifying the starting materials or reaction conditions to introduce the specific furanyl and pyrimidinylidene moieties (Abdel‐Wahhab & El-Assal, 1968).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior. X-ray crystallography and spectroscopic techniques like NMR and IR are commonly used for structural elucidation. Although direct data on this compound was not retrieved, similar compounds have been studied using these techniques to confirm their structures and explore their stereochemistry (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. The presence of a benzoic acid moiety, a furanyl ring, and a pyrimidinylidene group suggests that this compound could undergo reactions typical of these functionalities, including esterification, nucleophilic substitution, and condensation reactions. Similar compounds have shown varied reactivity, highlighting the potential for diverse chemical transformations (Atalla, Bakhite, & Radwan, 1995).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystallinity of organic compounds are influenced by their molecular structure. While specific information on this compound was not found, related research indicates that slight modifications in structure can significantly affect these properties, suggesting the need for empirical determination for new compounds (Zigeuner, Knopp, & Blaschke, 1976).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, and reactivity towards various reagents, are key to its application in synthesis and its behavior in different environments. The benzoic acid group in the molecule suggests acidic properties, while the pyrimidinylidene and furanyl components may contribute to its nucleophilicity and electrophilicity in reactions. Studies on related molecules provide a basis for predicting the chemical behavior of new compounds (Shahid et al., 2005).
properties
IUPAC Name |
2-[5-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-13-6-8-14(9-7-13)25-21(27)18(20(26)24-23(25)30)12-15-10-11-19(31-15)16-4-2-3-5-17(16)22(28)29/h2-12H,1H3,(H,28,29)(H,24,26,30)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVVEPAACQNUEV-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 5-methyl-4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4839430.png)



![2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4839467.png)

![1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4839482.png)
![3-methyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4839491.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4839496.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4839500.png)
![(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B4839509.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4839517.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B4839521.png)